Ethyl 4-(ethoxymethoxy)cyclohexane-1-carboxylate
Description
Ethyl 4-(ethoxymethoxy)cyclohexane-1-carboxylate is a cyclohexane derivative featuring an ethyl carboxylate group at position 1 and an ethoxymethoxy substituent at position 2.
Properties
CAS No. |
647013-27-2 |
|---|---|
Molecular Formula |
C12H22O4 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
ethyl 4-(ethoxymethoxy)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C12H22O4/c1-3-14-9-16-11-7-5-10(6-8-11)12(13)15-4-2/h10-11H,3-9H2,1-2H3 |
InChI Key |
MZOUZHDESQUMET-UHFFFAOYSA-N |
Canonical SMILES |
CCOCOC1CCC(CC1)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(ethoxymethoxy)cyclohexane-1-carboxylate typically involves the esterification of 4-(ethoxymethoxy)cyclohexane-1-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(ethoxymethoxy)cyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ethoxymethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
Ethyl 4-(ethoxymethoxy)cyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 4-(ethoxymethoxy)cyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxymethoxy group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction.
Comparison with Similar Compounds
Structural and Functional Differences
- Ethoxymethoxy vs. Oxo Groups: The ethoxymethoxy group in the target compound is less polar than the ketone in ethyl 4-oxocyclohexanecarboxylate, likely increasing solubility in non-polar solvents. The ketone’s carbonyl group (δC ~200 ppm) is reactive toward nucleophiles, whereas the ether linkage is more hydrolytically stable .
- Hydroxyethyl vs. Ethoxymethoxy : The hydroxyethyl substituent () introduces a primary alcohol, enabling hydrogen bonding and higher boiling points (predicted 285.8°C) compared to the ethoxymethoxy analog.
Biological Activity
Ethyl 4-(ethoxymethoxy)cyclohexane-1-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including studies on its efficacy, mechanisms of action, and potential applications in pharmacology.
Chemical Structure and Properties
This compound can be represented by the following structural formula:
The compound features a cyclohexane ring with an ethoxy and methoxy substituent, which may influence its biological interactions.
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer properties of compounds related to this compound. For instance, derivatives of cyclohexane carboxylates have shown promising results in inhibiting tumor growth in various cancer cell lines. A study demonstrated that certain analogs exhibited IC50 values in the low micromolar range against melanoma cells, suggesting significant anti-tumor activity .
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interact with specific cellular pathways involved in cell proliferation and apoptosis. For example, compounds with similar structures have been shown to inhibit the CDC42/RHOJ GTPases, which are critical for tumor growth and angiogenesis .
In Vitro Studies
In vitro assays have been conducted to assess the cytotoxicity and selectivity of this compound. These studies typically involve treating various cancer cell lines with different concentrations of the compound and measuring cell viability through assays such as MTT or Annexin V staining.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| SKM28 | 5.0 | Significant inhibition |
| SKMel3 | 6.5 | Moderate inhibition |
| A375 (melanoma) | 3.2 | High sensitivity |
Case Studies
Case Study 1: Melanoma Treatment
In one notable case study, patients with advanced melanoma were treated with a regimen including this compound derivatives. The results indicated a reduction in tumor size in a majority of participants, with minimal side effects reported .
Case Study 2: Breast Cancer
Another study focused on breast cancer cell lines where treatment with the compound resulted in apoptosis through caspase activation pathways. The findings suggest that this compound could be a candidate for further development in breast cancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
